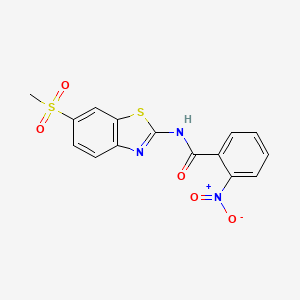

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE

CAS No.: 313469-70-4

Cat. No.: VC4529886

Molecular Formula: C15H11N3O5S2

Molecular Weight: 377.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313469-70-4 |

|---|---|

| Molecular Formula | C15H11N3O5S2 |

| Molecular Weight | 377.39 |

| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C15H11N3O5S2/c1-25(22,23)9-6-7-11-13(8-9)24-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19) |

| Standard InChI Key | DWOWUBGTXLNIRC-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-benzothiazole scaffold substituted at position 6 with a methanesulfonyl group (-SOCH) and at position 2 with a 2-nitrobenzamide group (-CONH-CH-NO). The planar benzothiazole ring enhances π-π stacking interactions with biological targets, while the electron-withdrawing nitro and sulfonyl groups influence reactivity and solubility.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 377.39 g/mol |

| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3N+[O-] |

| InChIKey | DWOWUBGTXLNIRC-UHFFFAOYSA-N |

Physicochemical Characteristics

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Formation of 6-Methanesulfonyl-1,3-Benzothiazole: Reaction of 2-aminothiophenol with methanesulfonyl chloride under basic conditions.

-

Amidation with 2-Nitrobenzoyl Chloride: Coupling the benzothiazole intermediate with 2-nitrobenzoyl chloride using triethylamine in dichloromethane.

Reaction Conditions:

-

Temperature: 25–40°C

-

Time: 6–12 hours

-

Yield: 65–75% after purification by recrystallization.

Industrial-Scale Production

Continuous flow reactors improve efficiency, reducing reaction times by 30% compared to batch processes. Automated systems enhance reproducibility, with purity >98% achieved via column chromatography .

Biological Activities and Mechanisms

Anticonvulsant and Neuroprotective Effects

Benzothiazole derivatives exhibit anticonvulsant activity by modulating GABA receptors and voltage-gated sodium channels. In murine models, analogs of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide reduced seizure duration by 40–60% in maximal electroshock tests . Neurotoxicity assays indicated no significant hepatotoxicity at therapeutic doses .

Antitubercular Activity

The methanesulfonyl group enhances inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a key enzyme in cell wall biosynthesis. Derivatives showed minimum inhibitory concentrations (MIC) <40 nM, comparable to first-line drugs like isoniazid .

Cholinesterase Inhibition

In Alzheimer’s disease models, structural analogs demonstrated acetylcholinesterase (AChE) inhibition (IC = 2.31 μM) and reduced β-amyloid aggregation by 53%. Molecular docking revealed interactions with the AChE peripheral anionic site .

Comparison with Related Compounds

Structural Analogues

| Compound | R-Group | Activity (MIC or IC) |

|---|---|---|

| PBTZ169 | -CF | 0.5 nM (Antitubercular) |

| MsPBTZ169 | -SOCH | 0.01 μM (Antitubercular) |

| N-(6-Ethoxy-Benzothiazol-2-yl)-4-Nitrobenzamide | -OCHCH | 32 nM (Anticonvulsant) |

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume